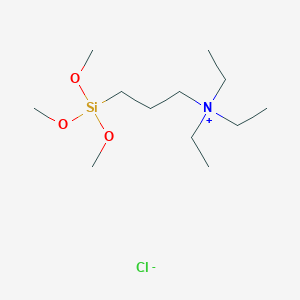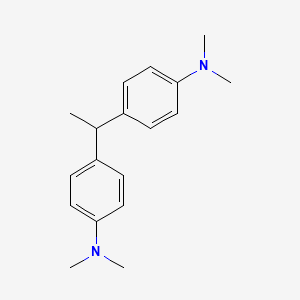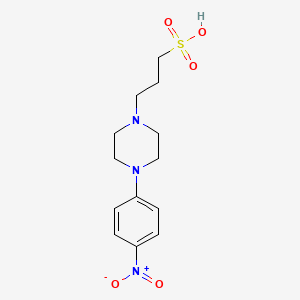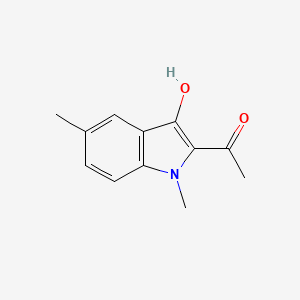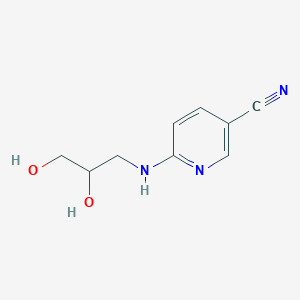
6-(2,3-Dihydroxypropylamino)nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
6-(2,3-Dihydroxypropylamino)nicotinonitrile is a compound that belongs to the class of nicotinonitriles. Nicotinonitriles are known for their diverse pharmacological and biological activities, making them valuable in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,3-Dihydroxypropylamino)nicotinonitrile can be achieved through a multi-component reaction involving arylaldehydes, methylketones, malononitrile, and ammonium acetate. This reaction is typically catalyzed by tetrabutyl ammonium bromide in an aqueous medium. The reaction conditions are mild, and the process is efficient, yielding high amounts of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of eco-friendly solvents and inexpensive catalysts like tetrabutyl ammonium bromide suggests that the process can be scaled up for industrial applications.
化学反応の分析
Types of Reactions
6-(2,3-Dihydroxypropylamino)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines .
科学的研究の応用
6-(2,3-Dihydroxypropylamino)nicotinonitrile has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 6-(2,3-Dihydroxypropylamino)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, influencing biological processes at the molecular level .
類似化合物との比較
Similar Compounds
Some similar compounds include:
Bosutinib: Used in the treatment of leukemia.
Milrinone: A cardiotonic agent.
Neratinib: Used in the treatment of breast cancer.
Olprinone: Another cardiotonic agent.
Uniqueness
6-(2,3-Dihydroxypropylamino)nicotinonitrile is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
特性
分子式 |
C9H11N3O2 |
|---|---|
分子量 |
193.20 g/mol |
IUPAC名 |
6-(2,3-dihydroxypropylamino)pyridine-3-carbonitrile |
InChI |
InChI=1S/C9H11N3O2/c10-3-7-1-2-9(11-4-7)12-5-8(14)6-13/h1-2,4,8,13-14H,5-6H2,(H,11,12) |
InChIキー |
VMVQMSWOGSGSAJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1C#N)NCC(CO)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
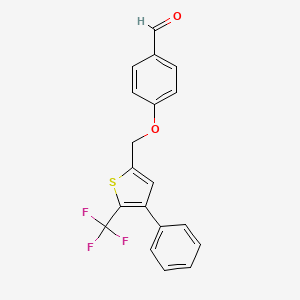
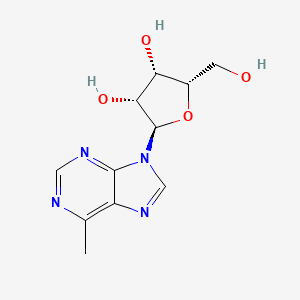
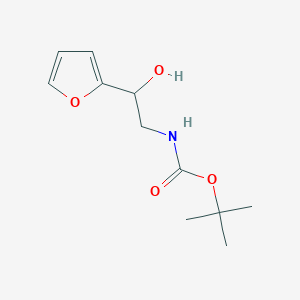
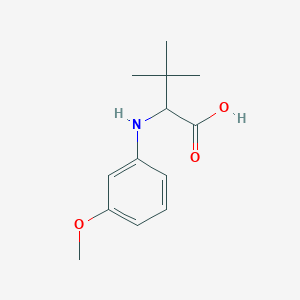
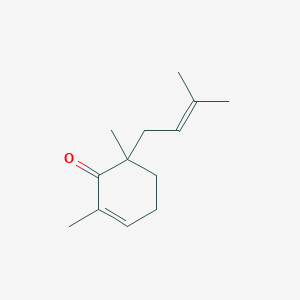
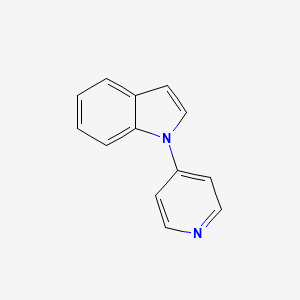
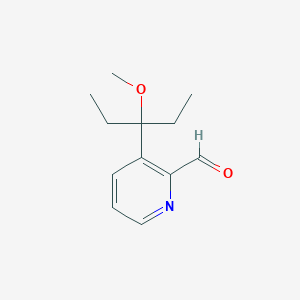
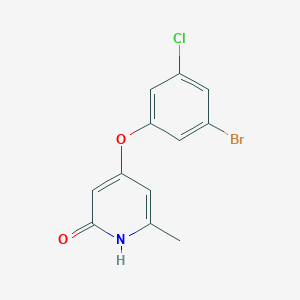
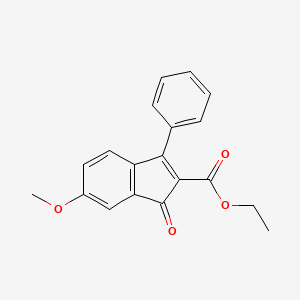
![1-(but-3-ynyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B8513848.png)
